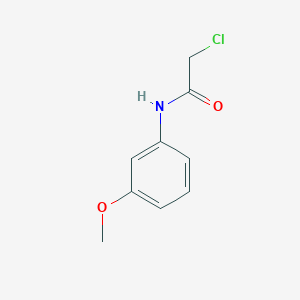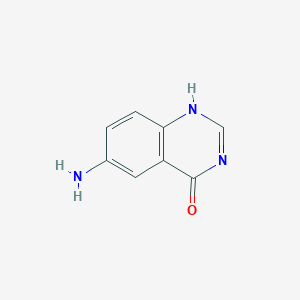![molecular formula C10H12BaN2Na2O8 B103461 Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate CAS No. 18744-58-6](/img/structure/B103461.png)
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is a useful research compound. Its molecular formula is C10H12BaN2Na2O8 and its molecular weight is 471.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310150. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate is metal ions in biological systems . This compound, similar to other chelating agents, has a strong affinity for metal ions, allowing it to bind and form a stable complex .
Mode of Action
This compound acts by binding to metal ions in a process known as chelation . The compound forms a ring-like structure around the metal ion, effectively sequestering it and preventing it from participating in chemical reactions .
Biochemical Pathways
The chelation process can affect various biochemical pathways, particularly those that rely on metal ions as cofactors . By sequestering these metal ions, this compound can inhibit the activity of certain enzymes and disrupt cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chelating properties . The compound is soluble in water, which facilitates its distribution in the body . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its chelating activity . By binding to metal ions, the compound can disrupt the normal function of enzymes and other proteins that require these ions . This can lead to a variety of effects, depending on the specific ions involved and the biological systems affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chelating agents or competing ions can affect the compound’s ability to bind to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound and its chelates .
特性
CAS番号 |
18744-58-6 |
|---|---|
分子式 |
C10H12BaN2Na2O8 |
分子量 |
471.52 g/mol |
IUPAC名 |
disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Ba.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |
InChIキー |
QWUZVKLCJXMYJK-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Ba+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ba+2] |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)







